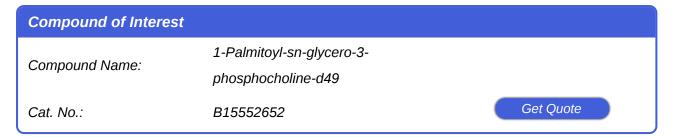


An In-depth Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine-d49

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the physicochemical properties and applications of **1-Palmitoyl-sn-glycero-3-phosphocholine-d49**, a deuterated analog of a common lysophosphatidylcholine. It is intended to serve as a technical resource for its use in research and development, particularly in the field of lipidomics.

Quantitative Data Summary

The fundamental physicochemical properties of **1-Palmitoyl-sn-glycero-3-phosphocholine-d49** and its non-deuterated counterpart are summarized below. The inclusion of 49 deuterium atoms significantly increases the molecular weight of the molecule, a key feature for its application as an internal standard in mass spectrometry-based analyses.

Property	1-Palmitoyl-sn-glycero-3- phosphocholine-d49	1-Palmitoyl-sn-glycero-3- phosphocholine
Molecular Weight	544.93 g/mol	495.63 g/mol [1][2][3][4][5]
Chemical Formula	C24HD49NO7P	C24H50NO7P
CAS Number	2315262-40-7	17364-16-8

Table 1: Physicochemical Properties



The calculation of the molecular weight is based on the atomic weights of the constituent elements, as detailed in the table below.

Element	Symbol	Atomic Weight (g/mol)
Carbon	С	12.011
Hydrogen	Н	1.008
Deuterium	D (2H)	2.014
Nitrogen	N	14.007
Oxygen	0	15.999
Phosphorus	Р	30.974

Table 2: Atomic Weights of Constituent Elements

Experimental Protocols

1-Palmitoyl-sn-glycero-3-phosphocholine-d49 is predominantly utilized as an internal standard in quantitative lipidomics studies employing liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for its distinct detection and quantification.

2.1. Lipid Extraction from Biological Matrices using a Modified Folch Method

This protocol outlines a standard procedure for the extraction of lipids, including lysophosphatidylcholines, from plasma samples.

Materials:

- Chloroform
- Methanol
- 0.9% NaCl solution



- 1-Palmitoyl-sn-glycero-3-phosphocholine-d49 internal standard solution (concentration to be optimized based on the expected analyte concentration)
- Biological sample (e.g., plasma)
- Glass centrifuge tubes with PTFE-lined caps
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- In a glass centrifuge tube, add 100 μL of the plasma sample.
- Spike the sample with a known amount of the 1-Palmitoyl-sn-glycero-3-phosphocholined49 internal standard solution.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
- Vortex the mixture again for 30 seconds.
- Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
- Dry the extracted lipids under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).



2.2. Quantification by LC-MS/MS

The reconstituted lipid extract is then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- C18 reverse-phase column
- Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% formic acid
- Gradient: A linear gradient from 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transition for 1-Palmitoyl-sn-glycero-3-phosphocholine: Precursor ion (m/z 496.4) -> Product ion (m/z 184.1)
- MRM Transition for 1-Palmitoyl-sn-glycero-3-phosphocholine-d49: Precursor ion (m/z 545.9) -> Product ion (m/z 184.1)



The quantification of the endogenous 1-Palmitoyl-sn-glycero-3-phosphocholine is achieved by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard and comparing this to a standard curve generated with known concentrations of the non-deuterated standard.

Visualizations

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates the typical workflow for a lipidomics experiment utilizing a deuterated internal standard.



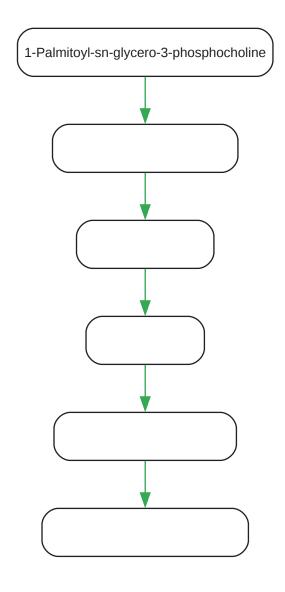
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Caption: Lipidomics workflow using a deuterated internal standard.

Signaling Pathway Involvement (Hypothetical)

Lysophosphatidylcholines are known to be involved in various signaling pathways. The diagram below represents a simplified, hypothetical pathway where 1-Palmitoyl-sn-glycero-3-phosphocholine might act as a signaling molecule.





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Caption: Hypothetical signaling cascade initiated by lysophosphatidylcholine.

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